molecular formula C14H17N3O3 B2417298 1-Boc-indole-3-carboxamidoxime CAS No. 1348214-01-6

1-Boc-indole-3-carboxamidoxime

Cat. No. B2417298
CAS RN: 1348214-01-6
M. Wt: 275.308
InChI Key: DTQUHRRGQQEASZ-UHFFFAOYSA-N
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Description

1-Boc-indole-3-carboxamidoxime is a chemical compound with the molecular formula C14H17N3O3 . It is used in laboratory settings .


Synthesis Analysis

Indole derivatives, such as this compound, are synthesized from tryptophan via intermediates . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .


Chemical Reactions Analysis

Indole derivatives are synthesized from tryptophan via intermediates . The synthesis involves various chemical reactions, including a Tl(III)-catalyzed ring contraction reaction to provide the trans-1,3-difunctionalized five-membered ring through a diastereoselective method .

Mechanism of Action

While the specific mechanism of action for 1-Boc-indole-3-carboxamidoxime is not mentioned in the sources retrieved, indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Safety and Hazards

While specific safety data for 1-Boc-indole-3-carboxamidoxime was not found, safety data for related compounds suggest precautions such as avoiding ingestion and inhalation, and wearing protective equipment .

Future Directions

The synthesis of indole derivatives, including 1-Boc-indole-3-carboxamidoxime, continues to be an area of active research due to their biological significance . Future research may focus on developing novel methods of synthesis and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-10(12(15)16-19)9-6-4-5-7-11(9)17/h4-8,19H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQUHRRGQQEASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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